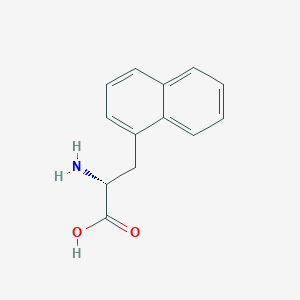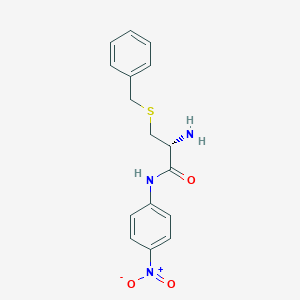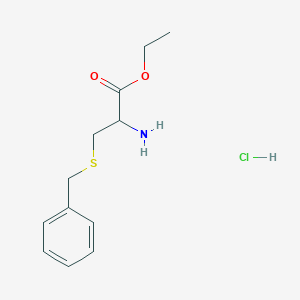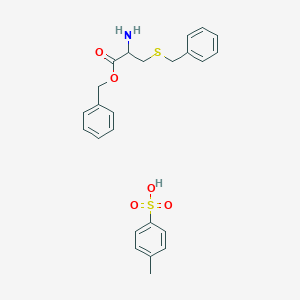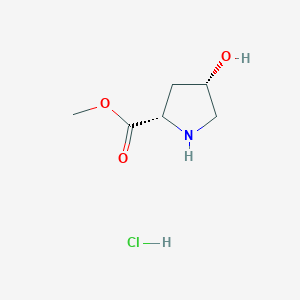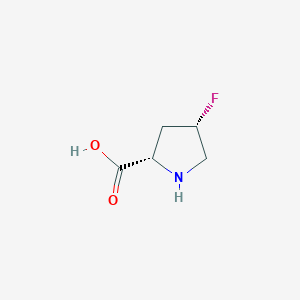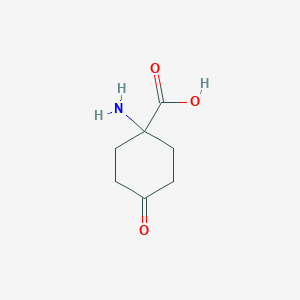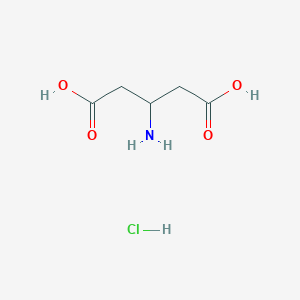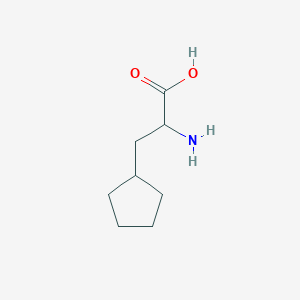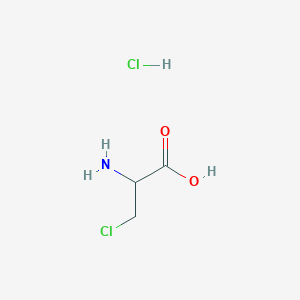
alpha-Methyltryptophan
Vue d'ensemble
Description
Alpha-Methyltryptophan (AMT) is a synthetic analog of the natural amino acid tryptophan . It is a blocker of ATBo, an amino acid transporter whose expression is upregulated in cancer . It is a chiral compound that can exist as both D- and L-enantiomers . It is closely related to the neurotransmitter serotonin (5-hydroxytryptamine) which partially explains its mechanism of action .
Synthesis Analysis
The synthesis of AMT can be accomplished through several different routes . Tracer kinetic analysis of 11C-labeled alpha-methyl-tryptophan (AMT) allows quantitative assessment of serotonin synthesis using positron emission tomography (PET) imaging in the human brain .
Molecular Structure Analysis
AMT is a tryptamine with a methyl substituent at the alpha carbon . Its chemical relation to tryptophan is analogous to that of amphetamine to phenethylamine . The molecular formula of AMT is C12H14N2O2 .
Chemical Reactions Analysis
AMT has been shown to induce amino acid starvation in SLC6A14-positive breast and colon cancer cells . It also leads to decreased mTOR signaling as evidenced by decreased phosphorylation of S6 and S6kinase .
Physical And Chemical Properties Analysis
The molecular weight of AMT is 218.25 . More detailed physical and chemical properties are not available from the search results.
Applications De Recherche Scientifique
Resistance to Growth Inhibition in Plants
Alpha-Methyltryptophan has been used in plant physiology studies to understand resistance to growth inhibition. For instance, a mutant of Arabidopsis thaliana, amt-1, was selected for resistance to growth inhibition by the tryptophan analog alpha-Methyltryptophan . This mutant had elevated tryptophan levels and exhibited higher anthranilate synthase (AS) activity that showed increased resistance to feedback inhibition by tryptophan .
Altered Tryptophan Metabolism
The amt-1 mutant of Arabidopsis thaliana not only showed resistance to alpha-Methyltryptophan but also exhibited altered tryptophan metabolism . The mutant had elevated AS activity due to an alteration in the alpha subunit of the enzyme .
Study of Indole-3-Acetic Acid (IAA) Turnover
Alpha-Methyltryptophan-resistant lines of Lemna gibba were generated to study the turnover of indole-3-acetic acid (IAA), an important aspect of the regulation of plant processes by plant growth substances . These lines contained higher levels of anthranilate synthase activity and tryptophan, and showed a rapid rate of IAA turnover .
Development of Selection Systems in Plant Studies
Alpha-Methyltryptophan has been used in the development of selection systems in plant studies. For instance, it was used in the development of a selection system using a near isogenic line of Lemna gibba .
Techniques for Chemical Mutation and Selection
Alpha-Methyltryptophan has been used in techniques for chemical mutation and selection in plant studies. It was used in the selection for alpha-Methyltryptophan resistance in Lemna gibba .
Therapeutic Agent Research
Alpha-Methyltryptophan, a synthetic analog of the natural amino acid tryptophan and the precursor of alpha-methylserotonin (AM-5-HT), is known to provide substantive amounts of AM-5-HT to the brain for many days . This suggests potential therapeutic applications, although more research is needed in this area .
Mécanisme D'action
Alpha-Methyltryptophan, also known as (S)-2-Amino-3-(1H-indol-3-yl)-2-methylpropanoic acid, is a derivative of the essential amino acid tryptophan . This compound has been studied for its potential therapeutic effects and its role in various biochemical pathways .
Target of Action
Alpha-Methyltryptophan primarily targets the serotonergic system in the brain . It is known to interact with the amino acid transporter ATBo, whose expression is upregulated in cancer .
Mode of Action
Alpha-Methyltryptophan is a poor substrate for monoamine oxidase A due to the methyl substituent at the alpha carbon . This property prolongs its half-life, allowing it to reach the brain and enter the central nervous system . Once in the brain, it is converted to alpha-methylserotonin .
Biochemical Pathways
Tryptophan, the parent compound of Alpha-Methyltryptophan, is metabolized via three pathways: the serotonin pathway, the kynurenine pathway, and the indole pathway . Alpha-Methyltryptophan is involved in the serotonin pathway, where it is converted to alpha-methylserotonin .
Pharmacokinetics
Alpha-Methyltryptophan is known to provide substantive amounts of alpha-methylserotonin to the brain for many days . .
Result of Action
The conversion of Alpha-Methyltryptophan to alpha-methylserotonin in the brain can influence the serotonergic system . This could potentially have effects on mood, sleep, appetite, and other physiological functions regulated by serotonin.
Action Environment
The action of Alpha-Methyltryptophan can be influenced by various environmental factors. For instance, acute stress may increase brain tryptophan availability, potentially affecting the action of Alpha-Methyltryptophan
Safety and Hazards
Propriétés
IUPAC Name |
(2S)-2-amino-3-(1H-indol-3-yl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-12(13,11(15)16)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,7,14H,6,13H2,1H3,(H,15,16)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTWHZHBPDYSQB-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CNC2=CC=CC=C21)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350250 | |
| Record name | alpha-Methyltryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Methyl-L-tryptophan | |
CAS RN |
16709-25-4 | |
| Record name | alpha-Methyl-L-tryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016709254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Methyltryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-METHYL-L-TRYPTOPHAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F33TJ4ZOP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: αMT acts primarily as an inhibitor of specific amino acid transporters, particularly SLC6A14 (ATB0,+). This transporter is responsible for the uptake of a broad range of amino acids, including essential ones. By blocking SLC6A14, αMT can induce amino acid starvation in cells that rely on this transporter for their nutritional needs [, ].
A: αMT treatment of SLC6A14-positive cancer cells can lead to: * Upregulation of asparagine synthetase and CHOP, indicating amino acid starvation [].* Decreased mTOR signaling, evidenced by reduced phosphorylation of S6 and S6kinase, highlighting interference with nutrient sensing pathways [].* Induction of autophagy, observed through microscopic examination and biochemical markers [].* Apoptosis, particularly when autophagy is inhibited [].
A: αMT can be metabolized to α-methylserotonin (αM5HT) in vivo [, ]. This metabolite can accumulate in the brain and pineal gland, exhibiting a diurnal rhythm similar to serotonin []. While αMT itself doesn't directly inhibit serotonin synthesis, its conversion to αM5HT and potential interactions with serotonin receptors add complexity to its effects on serotonergic systems. [, , , ]
ANone: The molecular formula of α-methyltryptophan is C12H14N2O2. Its molecular weight is 218.25 g/mol.
A: The α-methyl group is crucial for αMT's inhibitory activity on SLC6A14. Unlike tryptophan, which is a substrate for this transporter, αMT acts as a blocker. This difference in activity highlights the importance of the α-methyl group in determining how the molecule interacts with the transporter's binding site [, ].
A: Research on "dipeptoid" analogs of CCK, which incorporate α-methyltryptophan as a key structural element, demonstrates the impact of structural modifications. For instance, compounds with specific modifications at the C-terminus, while retaining the crucial α-methyltryptophan and adamantyloxycarbonyl moieties, exhibited improved pharmacokinetic properties, including enhanced oral bioavailability and brain penetration [, , ].
ANone: αMT shows promise as:* A tool to study SLC6A14: Its ability to block this transporter makes it valuable for investigating the role of SLC6A14 in cancer cell growth and survival. * A potential anticancer agent: By inducing amino acid starvation, αMT can inhibit the growth of SLC6A14-positive cancer cell lines in vitro and potentially in vivo. * A lead compound: Further research can focus on developing more potent and selective SLC6A14 inhibitors based on the αMT scaffold.
A: αMT has been explored as a tool in:* Investigating serotonin synthesis: Its ability to be converted to αM5HT allows researchers to study serotonin pathways [, , ].* Studying insect physiology: αMT has been used to manipulate serotonin levels in insects, revealing its roles in behavior, such as aggression and escape responses [, , ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



